Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate
Overview
Description
Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate is an organic compound belonging to the class of thiophene derivatives. Thiophenes are five-membered heterocyclic compounds containing sulfur. This particular compound is characterized by the presence of a fluorine atom at the 7th position and an ethyl ester group at the 2nd position of the benzo[b]thiophene ring. It is a white to off-white crystalline solid, slightly soluble in water but soluble in most organic solvents like ethanol and dichloromethane .
Preparation Methods
The synthesis of ethyl 7-fluorobenzo[b]thiophene-2-carboxylate can be achieved through various synthetic routes. Another method is the Gewald synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiol derivatives.
Scientific Research Applications
Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 7-fluorobenzo[b]thiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. For instance, it may inhibit kinases involved in cell signaling pathways, thereby preventing the proliferation of cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-thiophenecarboxylate: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
7-Fluorobenzo[b]thiophene-2-carboxylic acid: The absence of the ethyl ester group affects its solubility and reactivity.
Benzo[b]thiophene-2-carboxylate derivatives: These compounds may have different substituents at various positions, altering their chemical and biological properties.
Properties
IUPAC Name |
ethyl 7-fluoro-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2S/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKPFCBWDHRYGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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